Pyrido[3,4-B]pyrazin-5-amine
Description
Properties
IUPAC Name |
pyrido[3,4-b]pyrazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOLUPPVPQLTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859295-23-1 | |
| Record name | pyrido[3,4-b]pyrazin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Condensation of 2-Chloropyrido[3,4-b]pyrazines with Ammonia
One of the prominent methods involves the conversion of 2-chloropyrido[3,4-b]pyrazines into the corresponding amino derivatives through nucleophilic substitution with ammonia or ammonium hydroxide.
- A typical reaction involves refluxing 2-chloropyrido[3,4-b]pyrazine with ammonium hydroxide in a suitable solvent such as dioxane.
- The reaction is maintained at elevated temperatures (around 120°C) for 24 hours to facilitate substitution.
- Post-reaction, the mixture is cooled, filtered, and recrystallized to isolate Pyrido[3,4-b]pyrazin-5-amine.
- For example, in a study, 5-chloro-2-phenylpyrido[3,4-b]pyrazine was heated with ammonium hydroxide, yielding the amino derivative with a yield of 91% and melting point around 191-193°C.
| Reactant | Conditions | Product Yield | Melting Point | Reference |
|---|---|---|---|---|
| 5-chloro-2-phenylpyrido[3,4-b]pyrazine | 120°C, 24h, NH4OH | 91% | 191-193°C |
Synthesis via Cyclocondensation of 1,2-Dicarbonyl Compounds with 2-Chloro-3,4-diaminopyridine
Another route involves cyclocondensation reactions between 1,2-dicarbonyl derivatives and 2-chloro-3,4-diaminopyridine, leading to the formation of the pyrido[3,4-b]pyrazine core, which can be subsequently aminated.
- The reaction typically employs refluxing ethanol as solvent.
- Glyoxal, diacetyl, or benzil are used as 1,2-dicarbonyl precursors.
- The mixture is refluxed for approximately 20 hours, then cooled, filtered, and purified.
- Glyoxal reacting with 2-chloro-3,4-diaminopyridine produces 5-chloropyrido[3,4-b]pyrazine with an 81.5% yield.
| Dicarbonyl | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Glyoxal | Ethanol | 20 hours | 81.5% |
Functionalization to Obtain this compound
Further functionalization involves nucleophilic substitution or reduction of halogenated intermediates to yield the amino derivative.
- Starting from 5-chloro-2-phenylpyrido[3,4-b]pyrazine, treatment with ammonia in a sealed tube at 120°C yields this compound with high efficiency.
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-chloro-2-phenylpyrido[3,4-b]pyrazine | NH4OH, dioxane | 120°C, 24h | 91% |
Alternative Approaches and Catalytic Methods
Research also indicates the use of catalytic systems such as Pd(PPh₃)₄ for coupling reactions involving boronic esters or acids, facilitating the formation of the pyrido[3,4-b]pyrazine core via cross-coupling reactions under mild conditions.
Summary of Catalytic Methods:
| Catalyst | Reagents | Solvent | Conditions | Remarks |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Boronic ester/acid | Aqueous 1,4-dioxane | Reflux | Effective for coupling |
Summary of Key Data
| Method | Starting Materials | Main Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloropyrido[3,4-b]pyrazine | Reflux with NH₄OH | >90% | High yield, straightforward |
| Cyclocondensation | 1,2-Dicarbonyl + 2-chloro-3,4-diaminopyridine | Reflux in ethanol | 81.5% | Versatile, allows functionalization |
| Catalytic cross-coupling | Boronic derivatives | Mild conditions | Variable | Suitable for complex modifications |
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-B]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-B]pyrazin-5-one, while reduction may yield a more saturated derivative .
Scientific Research Applications
Medicinal Chemistry
Pyrido[3,4-b]pyrazin-5-amine serves as a scaffold for developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery. Notable applications include:
- Kinase Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, making it a promising candidate for anticancer therapies .
- Antimicrobial Activity : Research indicates that this compound can inhibit bacterial growth by binding to the 50S ribosomal subunit .
Biological Studies
The compound is utilized in biological research to study enzyme interactions and protein binding. Its unique structure allows it to form hydrogen bonds with biological macromolecules, enhancing its pharmacological effects .
Material Science
In material science, this compound is explored for developing new materials with specific properties. Its chemical versatility allows it to be used in creating polymers or other materials with desired functionalities .
Case Studies and Research Findings
Numerous studies have documented the applications of this compound:
- Anticancer Research : A study highlighted its efficacy as a Syk inhibitor in treating non-Hodgkin's lymphoma .
- Material Development : Research demonstrated the use of pyrido derivatives in synthesizing novel sensitizers for photovoltaic applications .
- Biological Activity : Interaction studies revealed significant binding affinity towards various enzymes involved in critical physiological pathways .
Mechanism of Action
The mechanism of action of Pyrido[3,4-B]pyrazin-5-amine involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various cellular processes like cell growth, differentiation, and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrido[4,3-b]indoles and β-Carboline Alkaloids
Pyrido[3,4-b]indoles (β-carbolines) share a tricyclic structure but differ in ring fusion positions. Key distinctions include:
Notes: Pyrido[4,3-b]indoles are less studied than pyrido[3,4-b]indoles but show promise in antitumor applications . β-Carbolines, such as pityriacitrin, are marine-derived and exhibit unique bioactivity due to their planar, conjugated structures .
Pyrido[3,4-b]quinoxalines and Benzo-Fused Derivatives
These polycyclic compounds expand the core structure with additional aromatic rings:
Notes: Benzo-fused derivatives show superior antitumor activity but face challenges with multidrug resistance recognition . This compound derivatives are more kinase-selective.
Electron-Withdrawing Heterocycles in Materials Science
Comparative electron-withdrawing strengths (EW) and bandgaps:
Notes: Substitutions with thiophene or EDOT donors further reduce bandgaps in pyrido[3,4-b]pyrazine polymers, enabling near-infrared absorption .
Other Heterocyclic Analogues
- Pyrazolo[3,4-b]pyridines : Structurally similar but lack pyrazine N-atoms. Used in PDE5 inhibitors (e.g., 5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) but show lower kinase affinity .
- Triazolo[4,5-g]phthalazines : Exhibit higher cytotoxicity (IC50 ~19 μM vs. doxorubicin) but unrelated mechanisms (topoisomerase II inhibition) .
Biological Activity
Pyrido[3,4-B]pyrazin-5-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis pathways, and notable case studies.
Chemical Structure and Properties
This compound is characterized by a fused pyridine and pyrazine ring structure. The presence of an amino group enhances its ability to form hydrogen bonds with biological macromolecules, which is crucial for its pharmacological effects. The molecular formula of this compound is , and it exhibits properties typical of compounds in the pyridopyrazine class, which are known for their interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various cellular processes including:
- Cell growth
- Differentiation
- Apoptosis
The compound's ability to modulate these processes makes it a candidate for further investigation in drug development.
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities:
- Anticancer Activity : Studies indicate that derivatives of this compound can decrease the viability of various cancer cell lines, including mammary cancer cells and triple-negative breast cancer (TNBC) cells. For instance, one study reported that a derivative exhibited cytotoxic effects at a concentration of 6.25 μM against these cell lines .
- Antimicrobial Properties : Compounds within the pyridopyrazine class have shown potential antimicrobial effects. The structural features of this compound enable it to interact with bacterial enzymes and receptors, contributing to its antibacterial and antifungal activities .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, making it relevant in the treatment of conditions characterized by inflammation .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Stille Coupling Reactions : This method involves coupling reactions using organostannanes to form the desired pyrazine derivatives .
- Ugi Reaction : A multi-component reaction that allows for the synthesis of complex molecules from simple starting materials .
These synthetic routes not only provide access to this compound but also facilitate the development of derivatives with enhanced biological activity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.
Q & A
Q. Table 1: Representative Synthetic Yields
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole amine + aldehyde | POCl₃, 120°C | 75–85 | |
| Barbituric acid + aldehyde | Solvent-free, 80°C | 68–72 |
How do structural modifications at the C-5 and C-8 positions influence kinase inhibitory activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that substitutions at C-5 and C-8 positions significantly impact kinase binding. For instance:
- C-5 modifications : Introducing a 4-(piperidin-1-yl)aniline group enhances binding to ATP pockets in kinases like EGFR and VEGFR2, achieving IC₅₀ values <1 µM .
- C-8 modifications : Bulky substituents (e.g., trifluoromethyl) improve selectivity but may reduce solubility .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro kinase assays .
What analytical techniques are critical for characterizing this compound derivatives?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₁₃H₁₀N₄: calcd. 232.0862, obs. 232.0865) .
- FTIR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for amines) .
How can computational models predict ADME properties of these compounds?
Advanced Research Question
Density functional theory (DFT) and quantitative structure-activity relationship (QSAR) models are used to predict:
- Blood-brain barrier (BBB) penetration : Electronegativity distance vectors (EDV) correlate with logBB values .
- Metabolic stability : Cytochrome P450 interactions can be modeled using Schrödinger’s BioLuminate .
Example : this compound derivatives with logP <3 and polar surface area <80 Ų show higher BBB permeability .
What strategies resolve contradictions in SAR data for kinase inhibition?
Advanced Research Question
Contradictions in SAR (e.g., variable IC₅₀ values across kinases) arise due to off-target effects or assay variability. Solutions include:
- Panel Testing : Screen against 7+ kinases (e.g., EGFR, PDGFR) to identify selectivity patterns .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to validate docking predictions .
Case Study : A C-5 substituted derivative showed IC₅₀ = 0.8 µM for EGFR but >10 µM for Src kinase, highlighting target specificity .
How can fluorescence properties of these derivatives be leveraged in cellular imaging?
Advanced Research Question
C-3-substituted pyrido[3,4-b]indoles exhibit strong fluorescence (λem = 450–500 nm), enabling tracking in live cells . Optimization steps:
- Solvent selection : Chloroform maximizes quantum yield (Φ = 0.45) .
- Concentration : Use ≤1 µM to avoid aggregation-induced quenching .
What are the safety considerations for handling this compound derivatives?
Basic Research Question
- Toxicity Screening : Follow GBZ 2.1-2007 standards for workplace exposure limits .
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .
How do electronic effects of substituents modulate biological activity?
Advanced Research Question
Electron-withdrawing groups (EWGs) like -CF₃ enhance kinase inhibition by stabilizing hydrogen bonds in the ATP-binding pocket. Conversely, electron-donating groups (EDGs) like -OCH₃ improve solubility but reduce potency .
Experimental Validation : Hammett σ constants correlate with IC₅₀ trends (R² = 0.89 for EGFR inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
